molecular formula C13H18ClN3O3 B11484111 methyl [5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetate

methyl [5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetate

Cat. No.: B11484111
M. Wt: 299.75 g/mol
InChI Key: CPKKHHLFJPHAMT-UHFFFAOYSA-N
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Description

METHYL 2-[5-CHLORO-4-(4-METHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE is a complex organic compound that features a pyridazine ring substituted with a chloro group, a methylpiperidine moiety, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[5-CHLORO-4-(4-METHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and safety of the production process. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[5-CHLORO-4-(4-METHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups .

Scientific Research Applications

METHYL 2-[5-CHLORO-4-(4-METHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[5-CHLORO-4-(4-METHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[5-CHLORO-4-(4-METHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE is unique due to its specific combination of functional groups and the pyridazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H18ClN3O3

Molecular Weight

299.75 g/mol

IUPAC Name

methyl 2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetate

InChI

InChI=1S/C13H18ClN3O3/c1-9-3-5-16(6-4-9)10-7-15-17(8-11(18)20-2)13(19)12(10)14/h7,9H,3-6,8H2,1-2H3

InChI Key

CPKKHHLFJPHAMT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N(N=C2)CC(=O)OC)Cl

Origin of Product

United States

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